molecular formula C6H14ClNO2 B555795 Ethyl 2-amino-2-methylpropanoate hydrochloride CAS No. 17288-15-2

Ethyl 2-amino-2-methylpropanoate hydrochloride

Cat. No. B555795
CAS RN: 17288-15-2
M. Wt: 167.63 g/mol
InChI Key: YREPHXXOTHNLEV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-methylpropanoate hydrochloride is a compound with the molecular formula C6H14ClNO2 . It is also known by other names such as 2-Aminoisobutyric acid ethyl ester hydrochloride and H-Aib-OEt.HCl .


Molecular Structure Analysis

The InChI code for Ethyl 2-amino-2-methylpropanoate hydrochloride is InChI=1S/C6H13NO2.ClH/c1-4-9-5(8)6(2,3)7;/h4,7H2,1-3H3;1H . The Canonical SMILES is CCOC(=O)C(C)(C)N.Cl .

Scientific Research Applications

Spectroscopic Characterization

Ethyl 2-amino-2-methylpropanoate hydrochloride has been a subject of spectroscopic characterization. For instance, Kuś et al. (2016) performed a comprehensive chemical characterization of two cathinone derivatives, including N-ethyl-2-amino-1-phenylpropan-1-one hydrochloride, using various spectroscopic techniques. They employed nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography for this purpose (Kuś et al., 2016).

Deprotonation Studies

Ananda and Babu (2001) explored the deprotonation of hydrochloride salts of ethyl and methyl esters of amino acids and peptides using activated zinc dust. They found that the reaction was neat and quantitative, allowing for the isolation of free amino acid esters and peptide esters in good yield and purity (Ananda & Babu, 2001).

In Vitro and In Vivo Pharmacological Characterization

Croci et al. (2007) characterized Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride as a potent and selective β3-adrenoceptor agonist for the treatment of preterm labor. This study involved both in vitro and in vivo pharmacological characterizations, indicating the potential therapeutic use of this compound in mammals during preterm labor (Croci et al., 2007).

properties

IUPAC Name

ethyl 2-amino-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4-9-5(8)6(2,3)7;/h4,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREPHXXOTHNLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625031
Record name Ethyl 2-methylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-2-methylpropanoate hydrochloride

CAS RN

17288-15-2
Record name Alanine, 2-methyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17288-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred suspension of 2-amino-2-methylpropanoic acid (165 g) in ethanol at 0° C. was saturated with hydrogen chloride gas. The mixture was heated at reflux for 4 hours and the solvent was evaporated under reduced pressure to give ethyl 2-amino-2-methylpropanoate hydrochloride as a white solid. Sodium carbonate (100 g) was slowly added to a suspension of the solid in water followed by 40% aqueous formaldehyde solution (150 g) and the suspension was stirred for 3 hours. The mixture was extracted with ether, the organic solution was washed with water, dried (magnesium sulphate) and solvent evaporated under reduced pressure to give ethyl 2-(N-methyleneamino)-2-methylpropanoate (137.8 g) in equilibrium with its trimer 1,3,5-tri(1-ethoxycarbonyl-1-methylethyl)hexahydrotriazine as a colourless oil, IR (liquid film) 2980(s), 1725(vs), 1250(s), 1140(vs).
Quantity
165 g
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

This was synthesised according to Standard Procedure 1, using 2-amino-isobutyric acid (5.102 g, 48.49 mmol) with thionyl chloride (11.772 g, 98.95 mmol, 7.2 mL) and anhydrous ethanol (29 mL). The product was isolated as a white solid (7.159 g, yield 86.3%).
Quantity
5.102 g
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reactant
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7.2 mL
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29 mL
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reactant
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Yield
86.3%

Synthesis routes and methods III

Procedure details

Ethanol (400 L) was added to 2-aminoisobutyric acid (22.0 Kg). Thienyl chloride (30 Kg) was added to the mixture, maintaining the temperature at 5.40° C. The mixture was heated to reflux and stirred for a period of 4 to 6 hours. The reaction mixture was cooled to 5.40° C. The contents were distilled under atmospheric pressure to a residual volume of approximately 100 L.
Quantity
30 kg
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22 kg
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reactant
Reaction Step Two
Quantity
400 L
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Ethanol (395 L) was added to 2-aminoisobutyric acid (79 Kg) and the mixture stirred at 20° C. Thionyl chloride (91.2 Kg) was added, maintaining the temperature at 540° C. The mixture was heated to reflux and stirred for 6 hours. The contents were distilled under atmospheric pressure to a residual volume of approximately 200 L over a period of 14 hours. The mixture was cooled to 45-50° C. and methyl tert-butyl ether (395 L) was added. The mixture was cooled to 0-5° C. and stirred for 1 hour. Material was isolated by filtration and washed with methyl tert-butyl ether (160 L) pre-cooled to 0-5° C., then dried in vacuo at 30-40° C. to give ethyl-2-aminoisobutyrate hydrochloride (105.5 Kg) with 86.2% purity in 71% yield (based on active).
Quantity
91.2 kg
Type
reactant
Reaction Step One
Quantity
79 kg
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395 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-2-methylpropanoate hydrochloride
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Ethyl 2-amino-2-methylpropanoate hydrochloride
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Ethyl 2-amino-2-methylpropanoate hydrochloride

Citations

For This Compound
9
Citations
DJ Collins, TC Hughes… - Australian journal of …, 1999 - CSIRO Publishing
… 2-Amino-2methylpropanoic acid was converted into ethyl 2-amino2-methylpropanoate hydrochloride (1c) by treatment with thionyl chloride and ethanol. Reaction of (1c) with benzoyl …
Number of citations: 8 www.publish.csiro.au
MC Böck, G Höfner, KT Wanner - ChemMedChem, 2020 - Wiley Online Library
… }-phenyl)bis(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylate (12 q): GP5 was followed using 12 a (152 mg, 0.290 mmol), ethyl 2-amino-2-methylpropanoate hydrochloride (96 …
S Thétiot‐Laurent, G Gosset, JL Clément… - …, 2017 - Wiley Online Library
… Ethyl 2-amino-2-methylpropanoate hydrochloride (7): Acetyl chloride (2.7 mL, 37.4 mmol, 3.2 equiv) was added to a solution of 2-aminoisobutyric acid 6 (1.2 g, 11.72 mmol) in ethanol (…
B Iliev, A Linden, H Heimgartner - Helvetica chimica acta, 2006 - Wiley Online Library
The preparation of the title compounds was achieved via the ‘azirine/oxazolone method’ starting from the corresponding γ‐hydroxy acids. Upon subjecting the γ‐hydroxy‐N‐[1‐(…
Number of citations: 3 onlinelibrary.wiley.com
Y Kobayashi, F Uneuchi, T Naruse, D Matsuda… - European Journal of …, 2023 - Elsevier
… Compound 13 was obtained from ethyl 2-amino-2-methylpropanoate hydrochloride and 25 in a manner similar to that described for 5 (16.0 mg, 0.036 mmol, 40%) as a colorless gum. H …
Number of citations: 2 www.sciencedirect.com
JR Fotsing, V Darmohusodo, AP Patron… - Journal of Medicinal …, 2020 - ACS Publications
… F, to a solution of 3-(tert-butyldimethylsilyloxy)benzaldehyde 68a (48.8 g, 0.206 mol) in anhydrous DCE (900 mL) were added ethyl 2-amino-2-methylpropanoate hydrochloride 69c (…
Number of citations: 11 pubs.acs.org
YH Kim, SK Kang, GB Lee, KM Lee, JA Kumar… - …, 2015 - pubs.rsc.org
A series of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors was identified. Among them, compound 7j was the most active with an IC50 value of 8 nM in …
Number of citations: 0 pubs.rsc.org
RL Mackman, D Siegel, HC Hui, E Doerffler, MO Clarke… - apps.dtic.mil
The recent Ebola outbreak in West Africa was the largest recorded in history with over 28,000 cases confirmed in Guinea, Liberia, and Sierra Leone resulting in 11,000 deaths including …
Number of citations: 2 apps.dtic.mil
DTW Chu, AK Claiborne, JJ Clement… - Canadian Journal of …, 1992 - cdnsciencepub.com
… By use of this procedure, 2-amino-2-methylpropanoic acid gave ethyl 2-amino-2-methylpropanoate hydrochloride in 97% yield, mp 159C. IR (KBr): 1742 (CO) cm-'. 'H NMR (DMSO-(I(,) 6…
Number of citations: 24 cdnsciencepub.com

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